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Compound of Interest

Compound Name: Fladrafinil

Cat. No.: B104434

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fladrafinil (CRL-40,941) is a synthetic wakefulness-promoting agent and a close structural
analogue of modafinil and adrafinil.[1][2] This technical guide provides a comprehensive
overview of the molecular structure of Fladrafinil, its key analogues, and their pharmacological
properties. Detailed synthetic pathways, experimental protocols for pharmacological evaluation,
and a comparative analysis of their binding affinities at key molecular targets are presented.
Furthermore, this guide elucidates the signaling pathways implicated in the mechanism of
action of these compounds, offering valuable insights for researchers and professionals in the
field of drug development and neuroscience.

Molecular Structure of Fladrafinil

Fladrafinil, chemically known as 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide, is
a derivative of adrafinil where the two phenyl rings are substituted with fluorine atoms at the
para position.[2] This structural modification significantly influences its pharmacological profile.

Chemical and Physical Properties:[3][4]
e Molecular Formula: C1sH13F2NOsS

e Molar Mass: 325.33 g/mol
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o IUPAC Name: 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide
e CAS Number: 90212-80-9
o Appearance: White crystalline powder

Analogues of Fladrafinil

Fladrafinil belongs to a class of eugeroic compounds, with several notable analogues that
have been studied for their wakefulness-promoting and cognitive-enhancing effects. The core
structure of these analogues is based on a diphenylmethylsulfinylacetamide moiety, with
variations in the substituents on the phenyl rings and the terminal amide group.

Key Analogues:

Adrafinil: The N-hydroxy derivative of modafinil, and a prodrug to modafinil.

Modafinil: A widely used eugeroic for the treatment of narcolepsy and other sleep disorders.

Armodafinil: The (R)-enantiomer of modafinil, exhibiting a longer half-life.

FImodafinil (CRL-40,940): The amide analogue of Fladrafinil, also featuring bis(p-fluoro)
substitution.

Quantitative Data: Binding Affinities

The primary mechanism of action for Fladrafinil and its analogues is the inhibition of the
dopamine transporter (DAT), leading to increased extracellular dopamine levels. The binding
affinities (Ki) of these compounds at the dopamine, norepinephrine (NET), and serotonin
(SERT) transporters are crucial for understanding their potency and selectivity.
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Compound DAT Ki (nM) NET Ki (nM) SERT Ki (nM)
Fladrafinil (CRL-
230
40,941)
Modafinil 2280 >10000 >10000
Armodafinil 5480
Fimodafinil (CRL-
4090
40,940)
JJC8-016 116 - 360

Note: A lower Ki value indicates a higher binding affinity. Data for NET and SERT for some
analogues are not readily available in the public domain.

Experimental Protocols
Synthesis of Fladrafinil (CRL-40,941)

The synthesis of Fladrafinil can be achieved through a multi-step process starting from bis(4-
fluorophenyl)methanol. The following is a plausible synthetic route based on established
methods for related compounds.

Step 1: Synthesis of bis(4-fluorophenyl)methanol

e Reaction: 4,4'-Difluorobenzophenone is reacted with a Grignard reagent, such as
phenylmagnesium bromide, in an ether solvent.

e Procedure: To a solution of 4,4'-difluorobenzophenone in tert-butylmethyl ether,
phenylmagnesium bromide is added dropwise at room temperature. The reaction mixture is
then heated to reflux for 3 hours. After cooling, the reaction is quenched with an acidic
aqueous solution (e.g., 1.0 M HCI). The organic layer is extracted, dried over sodium sulfate,
and concentrated under reduced pressure to yield bis(4-fluorophenyl)methanol.

Step 2: Synthesis of 2-{[bis(4-fluorophenyl)methyl]thio}acetic acid
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» Reaction: Bis(4-fluorophenyl)methanol is reacted with thioglycolic acid in the presence of a
strong acid catalyst.

e Procedure: Bis(4-fluorophenyl)methanol and thioglycolic acid are dissolved in trifluoroacetic
acid and stirred at room temperature for several hours. The solvent is then removed under
reduced pressure. The resulting crude solid is washed with water and n-hexane and dried to
afford 2-{[bis(4-fluorophenyl)methyl]thio}acetic acid.

Step 3: Synthesis of 2-{[bis(4-fluorophenyl)methyl]sulfinyl}acetic acid
o Reaction: The thioacetic acid derivative is oxidized to the corresponding sulfoxide.

e Procedure: 2-{[bis(4-fluorophenyl)methyl]thio}acetic acid is dissolved in a suitable solvent
like acetic acid. An oxidizing agent, such as hydrogen peroxide (30%), is added, and the
mixture is stirred at a controlled temperature (e.g., 40°C) overnight. The product is then
precipitated by the addition of water and purified by recrystallization.

Step 4: Synthesis of Fladrafinil (2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide)
e Reaction: The carboxylic acid is converted to an N-hydroxyacetamide.

» Procedure: The 2-{[bis(4-fluorophenyl)methyl]sulfinyl}acetic acid is first activated, for
example, by converting it to its acid chloride using thionyl chloride or by using a coupling
agent like ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY). The
activated carboxylic acid is then reacted with hydroxylamine hydrochloride in the presence of
a base to yield Fladrafinil. The final product is purified by recrystallization.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds
for the dopamine transporter.

o Materials:

o Cell membranes prepared from a cell line stably expressing the human dopamine
transporter (e.g., HEK293-hDAT).

o Radioligand: [*BH]WIN 35,428 or [*H]BTCP.
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o Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 pM
Butaclamol or BTCP).

o Assay buffer (e.g., 50 mM Tris-HCI, 120 mM NaCl, 5 mM KClI, pH 7.4).
o 96-well microplates.
o Glass fiber filters.

o Scintillation fluid and a liquid scintillation counter.

e Procedure:
o Plate Setup: The assay is performed in triplicate in a 96-well plate.

o Total Binding: To designated wells, add assay buffer, a fixed concentration of the
radioligand, and the cell membrane suspension.

o Non-specific Binding (NSB): To another set of wells, add the non-specific binding control,
the radioligand, and the cell membrane suspension.

o Competition Binding: To the remaining wells, add serial dilutions of the test compound
(e.g., Fladrafinil), the radioligand, and the cell membrane suspension.

o Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for
a defined period (e.g., 120 minutes) to reach equilibrium.

o Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell
harvester. This separates the bound radioligand from the unbound.

o Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound
radioligand.

o Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and
measure the radioactivity using a liquid scintillation counter.

o Data Analysis:
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o Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB
wells from the CPM of all other wells.

o Plot the percentage of specific binding against the logarithm of the test compound
concentration.

o Determine the IC50 value (the concentration of the compound that inhibits 50% of specific
radioligand binding) by non-linear regression analysis.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where
[L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanisms of Action

The wakefulness-promoting effects of Fladrafinil and its analogues are primarily attributed to
their interaction with several key neurotransmitter systems in the brain.

Dopaminergic System

As a dopamine transporter inhibitor, Fladrafinil increases the concentration of dopamine in the
synaptic cleft. This leads to enhanced activation of postsynaptic dopamine receptors,
particularly D1 and D2 receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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